![molecular formula C21H21N3O4 B2621836 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide CAS No. 899986-19-7](/img/structure/B2621836.png)
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of acetanilide and has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide also has a well-defined mechanism of action, which allows for a better understanding of its pharmacological properties. However, one of the limitations of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, which could improve its availability for research and potential clinical use. Another area of interest is the investigation of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide's potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the full range of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide's pharmacological properties and its potential applications in other disease areas.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, or 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, is a promising chemical compound with potential therapeutic applications in cancer research. Its well-defined mechanism of action, potent anti-tumor activity, and anti-inflammatory and analgesic properties make it a promising candidate for further research. Despite its limitations, 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has the potential to make a significant impact in the field of cancer therapy and other disease areas.
Synthesis Methods
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide involves the reaction between 3-(6-methoxypyridazin-3-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for inhibiting tumor growth.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-18-9-7-14(11-19(18)27-2)12-20(25)22-16-6-4-5-15(13-16)17-8-10-21(28-3)24-23-17/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKSUCDVCDXFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide |
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